Array ( [bid] => 1380487 )
The key features of the molecule include:
Research indicates that compounds similar to 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde exhibit significant biological activities. For instance, studies have shown potential applications in enzymatic bioconversion processes, where similar aromatic aldehydes are transformed using enzymes like laccase. This suggests possible roles in pharmaceutical intermediates and fine chemical synthesis .
Several methods are available for synthesizing 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde:
3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde finds utility in several fields:
Interaction studies highlight the compound's role in biochemical systems. For instance, high-content imaging techniques have been employed to profile its effects on cell morphology when labeled with organelle-targeting fluoroprobes. Such studies provide insights into its potential cytotoxicity and therapeutic applications .
Several compounds share structural similarities with 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | C₉H₁₁N O | Lacks fluorine; commonly used in dye synthesis. |
| 2-Fluorobenzaldehyde | C₇H₅F O | Contains only one fluorine; less nucleophilic. |
| 3-Aminobenzaldehyde | C₇H₇N O | Amino group instead of dimethylamino; different reactivity profile. |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | Methoxy instead of dimethylamino; alters solubility and reactivity. |
The presence of both a dimethylamino group and a fluorine atom at specific positions gives 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde unique properties that enhance its reactivity compared to these similar compounds .